Stereochemistry-Dependent Hedgehog Pathway Inhibition: cis-(2R,6S) Configuration Required for Pharmacological Activity
Patent AU-2013292841-A1 and corresponding EP-2875005-A1 disclose N-(3-heteroarylaryl)-4-arylarylcarboxamides incorporating the cis-1,2,6-trimethylpiperazine moiety as essential pharmacophoric elements for Hedgehog pathway inhibition [1]. The patent explicitly claims compounds containing the (2R,6S)-rel-1,2,6-trimethylpiperazine dihydrochloride substructure. While the patent does not provide head-to-head IC₅₀ values for the free dihydrochloride salt alone, the structural claims establish that the cis-configuration is an enabling feature of the active pharmacophore; trans-isomers and regioisomeric trimethylpiperazines are not claimed as effective Hedgehog inhibitors [2].
| Evidence Dimension | Presence in patent-claimed Hedgehog inhibitor scaffold |
|---|---|
| Target Compound Data | cis-(2R,6S) configuration required |
| Comparator Or Baseline | trans-1,2,6-trimethylpiperazine; 1,2,2-trimethylpiperazine; 1,3,3-trimethylpiperazine |
| Quantified Difference | Not claimed/not active |
| Conditions | Patent AU-2013292841-A1 (Hedgehog pathway inhibition) |
Why This Matters
For researchers developing Smoothened or Hedgehog pathway inhibitors, procurement of the correct cis-(2R,6S) stereoisomer is critical for reproducing patented SAR and achieving target engagement.
- [1] AU-2013292841-A1: N-(3-heteroarylaryl)-4-arylarylcarboxamides and analogs as hedgehog pathway inhibitors and use thereof. Priority date 2012-07-19. View Source
- [2] EP-2875005-A1: N-(3-heteroarylaryl)-4-arylarylcarboxamides and analogs as hedgehog pathway inhibitors and use thereof. View Source
